molecular formula C10H12N4 B6894288 5-(2-phenylpropyl)-2H-tetrazole

5-(2-phenylpropyl)-2H-tetrazole

Cat. No.: B6894288
M. Wt: 188.23 g/mol
InChI Key: VVCAFMMTOVHSIU-UHFFFAOYSA-N
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Description

Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms. The 2H-tetrazole tautomer is particularly notable for its stability and diverse applications in pharmaceuticals, agrochemicals, and materials science . The compound 5-(2-phenylpropyl)-2H-tetrazole features a branched 2-phenylpropyl substituent at the 5-position of the tetrazole ring. This substituent combines aromatic (phenyl) and aliphatic (propyl) moieties, influencing lipophilicity, steric bulk, and electronic properties.

Properties

IUPAC Name

5-(2-phenylpropyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8(7-10-11-13-14-12-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCAFMMTOVHSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NNN=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-phenylpropyl)-2H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenylpropylamine with sodium azide and triethyl orthoformate in the presence of a catalyst. The reaction is usually carried out under reflux conditions, leading to the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(2-phenylpropyl)-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring or the phenylpropyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-phenylpropyl)-2H-tetrazole is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it suitable for various organic synthesis applications.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its structural features allow it to interact with biological macromolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Tetrazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development.

Industry

Industrially, the compound is used in the development of new materials, including polymers and coatings. Its stability and functional versatility make it valuable in material science.

Mechanism of Action

The mechanism of action of 5-(2-phenylpropyl)-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenylpropyl group enhances its hydrophobic interactions, affecting membrane permeability and protein binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Alkyl/Aryl Substituents

Compound Name Substituent Structure Key Properties/Activities Reference
5-(2-Phenylpropyl)-2H-tetrazole Branched 2-phenylpropyl Inferred high lipophilicity; potential CNS activity (analog-based) N/A
5-(4-Isopropylphenyl)-2H-tetrazole 4-Isopropylphenyl Supplier-listed; used in chemical synthesis
5-(4-Methoxyphenyl)-2H-tetrazole 4-Methoxyphenyl Electron-donating group; MW: 176.18 g/mol
5-(1-(4-Fluorophenyl)cyclopropyl)-2H-tetrazole Fluorophenyl-cyclopropyl Enhanced metabolic stability (fluorine effect)
  • Electron-donating groups (e.g., 4-methoxyphenyl in ) increase tetrazole ring electron density, altering reactivity in cycloaddition or coordination chemistry.

High-Energy Tetrazole Derivatives

Compound Name Substituent Structure Key Properties Reference
5-(Fluorodinitromethyl)-2H-tetrazole -CF(NO₂)₂ Explosive properties; thermal stability: 150°C (DTA)
5-(Trinitromethyl)-2H-tetrazole -C(NO₂)₃ High sensitivity (impact: 3 J; friction: 5 N)
  • Bulky aromatic substituents (e.g., 2-phenylpropyl) may reduce molecular symmetry, lowering crystal density and explosive performance compared to compact substituents .

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